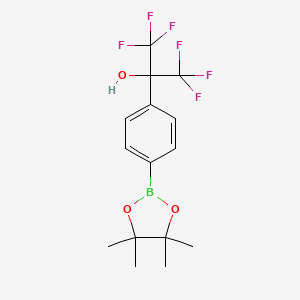![molecular formula C9H14FNO B2799649 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 2309556-38-3](/img/structure/B2799649.png)
1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a chemical compound that has recently gained significant attention in scientific research due to its unique structure and potential applications. This compound is a bicyclic ketone that contains a fluorine atom and a nitrogen-containing ring. It has been synthesized using various methods, and its potential applications in scientific research have been explored extensively.
Wirkmechanismus
The mechanism of action of 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone is not fully understood, but it is believed to act on specific targets in the body, such as enzymes or receptors. It may also have an effect on cellular signaling pathways, leading to changes in gene expression and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. It may also have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone in lab experiments is its unique structure, which allows for the exploration of new chemical reactions and potential drug targets. However, its synthesis can be challenging, and its properties and effects may vary depending on the specific conditions used in the experiment.
Zukünftige Richtungen
There are many potential future directions for research on 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone. One area of interest is its potential as a drug candidate for the treatment of cancer and neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to optimize its properties for drug development. Other potential future directions include exploring its use in chemical synthesis and as a tool for studying cellular signaling pathways.
Synthesemethoden
The synthesis of 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone involves several steps, including the preparation of the starting materials and the reaction conditions. One method involves the reaction of 3-fluoro-8-azabicyclo[3.2.1]octane with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with sodium borohydride to reduce the ketone group, yielding 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanol. Finally, the ketone group is reintroduced using an oxidizing agent such as pyridinium chlorochromate.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Its unique structure and properties make it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FNO/c1-6(12)11-8-2-3-9(11)5-7(10)4-8/h7-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYJHKLCGCQHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CCC1CC(C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL](/img/structure/B2799567.png)
![Ethyl 2-[2-(4-chlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2799570.png)
![3-{[2-(4-Ethoxy-3-methoxyphenyl)-1-(2-methoxyethyl)-4-oxoazetidin-3-yl]oxy}benzonitrile](/img/structure/B2799571.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2799574.png)

![3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid)](/img/structure/B2799579.png)



![Methyl 2-(4-(tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2799584.png)

![2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2799586.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzofuran-2-yl)methanone](/img/structure/B2799588.png)
![methyl 4-(2,5-dioxo-6-phenethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2799589.png)